2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-carbaldehyd
Übersicht
Beschreibung
2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde is a heterocyclic compound with the molecular formula C6H6N2OS It is characterized by a fused ring system consisting of an imidazole and a thiazole ring, with an aldehyde functional group at the 6-position
Wissenschaftliche Forschungsanwendungen
2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the development of materials with specific electronic or optical properties.
Wirkmechanismus
Target of Action
The primary targets of 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
It’s known that it can undergo the baylis–hillman reaction with methyl acrylate catalyzed by dabco (1,4-diazabicyclo [222]octane) . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It’s known that the compound is part of a group of pharmaceutically relevant compounds known as partially hydrogenated imidazo [2,1-b] [1,3]thiazole derivatives. These compounds are known to interact with various biochemical pathways, but the specific pathways affected by this compound are still under investigation.
Pharmacokinetics
Its impact on bioavailability is currently unknown . Further pharmacokinetic studies are needed to understand how this compound is absorbed, distributed, metabolized, and excreted in the body.
Result of Action
As a unique chemical provided to early discovery researchers , its effects at the molecular and cellular level are subjects of ongoing research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of aminothiazole with a suitable aldehyde under acidic conditions to form the imidazo[2,1-b][1,3]thiazole ring system. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved using a continuous flow system. This method involves the use of multiple reactors in series, allowing for the efficient production of the compound without the need for intermediate isolation. The process typically includes the reaction of aminothiazole with a bromo-substituted aldehyde, followed by cyclization and purification steps.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid.
Reduction: 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-methanol.
Substitution: Various substituted imidazo[2,1-b][1,3]thiazole derivatives.
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde can be compared with other similar compounds, such as:
- 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
- 3,6-Dimethylimidazo[2,1-b]thiazole-5-carbaldehyde
- 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde
These compounds share the imidazo[2,1-b][1,3]thiazole core structure but differ in the substituents attached to the ring system. The uniqueness of 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Biologische Aktivität
2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde (CAS Number: 157459-71-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological properties of this compound, highlighting its significance in medicinal chemistry.
- Molecular Formula : C₆H₆N₂OS
- Molecular Weight : 154.19 g/mol
- Structure : The compound features a fused imidazole and thiazole ring system with an aldehyde functional group.
Synthesis
The synthesis of 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde typically involves multi-step organic reactions that include cyclization and functionalization processes. Various synthetic routes have been explored to enhance yield and purity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant antimicrobial properties. For example:
- A study reported that certain derivatives displayed potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL for some compounds .
- In antibacterial screening, compounds derived from similar scaffolds showed promising activity against various bacterial strains .
Anticancer Activity
The anticancer potential of 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde has also been investigated:
- Compounds based on this structure exhibited cytotoxic effects against several cancer cell lines. Notably, they demonstrated low toxicity towards normal cells while effectively reducing the viability of tumor cells .
- A specific study highlighted the effectiveness of imidazo[2,1-b][1,3]thiazole derivatives in inducing apoptosis in glioblastoma multiforme and breast adenocarcinoma cell lines at nanomolar concentrations .
Antioxidant Activity
Antioxidant properties have been attributed to this class of compounds. The presence of thiazole and imidazole rings is believed to contribute to their ability to scavenge free radicals and mitigate oxidative stress .
Case Studies
Case Study 1: Anti-tuberculosis Activity
A series of compounds were synthesized based on the imidazo[2,1-b][1,3]thiazole framework. Among them:
- Seven compounds were identified with significant anti-tubercular activity.
- Structural modifications such as substituents on the phenyl group enhanced their efficacy .
Case Study 2: Cytotoxicity in Cancer Treatment
In vitro tests were conducted on various cancer cell lines:
- The compounds showed IC50 values in the low micromolar range against breast and brain tumors.
- Morphological changes consistent with apoptosis were observed in treated cells .
Comparative Table of Biological Activities
Compound Name | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |
---|---|---|---|
2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde | Anti-tuberculosis | Mycobacterium tuberculosis | 3.125 μg/mL |
Imidazo[2,1-b][1,3]thiazole derivative | Anticancer | Glioblastoma multiforme | Low nanomolar |
Imidazo[2,1-b][1,3]thiazole derivative | Antioxidant | N/A | N/A |
Eigenschaften
IUPAC Name |
2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2OS/c9-4-5-3-8-1-2-10-6(8)7-5/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUDYMLJEPHJCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459719 | |
Record name | 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157459-71-7 | |
Record name | 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.